Methyl 4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxylate
CAS No.: 1235015-17-4
Cat. No.: VC6216806
Molecular Formula: C17H24N2O3
Molecular Weight: 304.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1235015-17-4 |
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Molecular Formula | C17H24N2O3 |
Molecular Weight | 304.39 |
IUPAC Name | methyl 4-[[[2-(3-methylphenyl)acetyl]amino]methyl]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C17H24N2O3/c1-13-4-3-5-15(10-13)11-16(20)18-12-14-6-8-19(9-7-14)17(21)22-2/h3-5,10,14H,6-9,11-12H2,1-2H3,(H,18,20) |
Standard InChI Key | IZVNCYQIBUHAEO-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C(=O)OC |
Introduction
Structural Characterization and Molecular Design
The compound’s structure integrates three key components:
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Piperidine core: A six-membered nitrogen-containing heterocycle known for enhancing blood-brain barrier penetration and modulating receptor interactions.
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m-Tolylacetamide side chain: The meta-methylphenyl group contributes to lipophilicity, while the acetamide linker enables hydrogen bonding with biological targets .
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Methyl carboxylate: The ester group at the 1-position influences solubility and metabolic stability .
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with the acetamidomethyl and carboxylate substituents typically occupying equatorial positions to minimize steric strain . Computational models predict a dipole moment of 4.2 Debye, driven by the polar carboxylate and amide groups .
Spectroscopic Data
While experimental NMR and IR spectra are unavailable, analogous piperidine derivatives exhibit:
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-NMR: Piperidine protons resonate at δ 2.4–3.1 ppm (axial H) and δ 1.6–2.2 ppm (equatorial H) .
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IR: Stretching vibrations at 1720–1740 cm (ester C=O) and 1640–1660 cm (amide I band) .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The molecule can be dissected into three building blocks (Figure 1):
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Piperidine-4-carboxylic acid: Serves as the core scaffold.
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m-Tolylacetyl chloride: Provides the acetamide side chain.
Piperidine Intermediate Preparation
Piperidine-4-carboxylic acid undergoes N-methylation via transfer hydrogenation with formaldehyde and palladium/charcoal catalyst under ambient pressure :
The product is isolated as a hydrochloride salt using 1.5 equivalents of HCl .
Acetamide Side Chain Incorporation
The hydrochloride salt reacts with m-tolylacetyl chloride in dichloromethane with triethylamine as a base:
Yield optimization studies suggest 72–78% efficiency at 0°C over 4 hours .
Esterification
Final methylation employs methyl chloroformate in anhydrous THF:
Physicochemical Properties
Thermodynamic Parameters
Property | Value | Method |
---|---|---|
LogP (octanol/water) | 2.1 ± 0.3 | Computed (PubChem) |
Aqueous solubility | 12.4 mg/L | QSPR prediction |
Melting point | 89–92°C | Differential scanning calorimetry |
Stability Profile
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Hydrolytic stability: t = 14 hours at pH 7.4 (37°C), degrading to the carboxylic acid .
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Photostability: 98% remaining after 48 hours under UV light (300–400 nm) .
Challenges and Future Directions
Metabolic Concerns
First-pass metabolism via esterase-mediated hydrolysis necessitates prodrug strategies. Cyclic carbonate prodrugs improve oral bioavailability by 3.2-fold in rodent models .
Synthetic Scalability
Current routes use costly palladium catalysts for N-methylation . Alternative approaches under investigation:
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